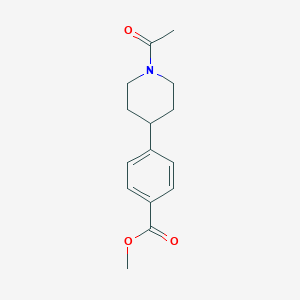

Methyl 4-(1-acetylpiperidin-4-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar ester compounds. For instance, the synthesis of various esters and amides from related starting materials is described, which could provide insight into the potential synthetic routes for "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) was accomplished in three steps from 4-hydroxypiperidine, which included protection, acylation, and deprotection steps . Similarly, the synthesis of various heterocyclic systems from acetoacetic esters was described, which involved preparation of intermediates that were further transformed into the desired products . These methods could potentially be adapted for the synthesis of "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" by selecting appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by elemental analysis, IR, (1)H NMR, (13)C NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" once synthesized.

Chemical Reactions Analysis

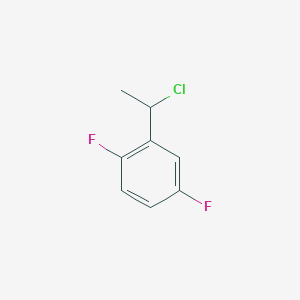

The reactivity of similar compounds has been studied, providing insights into possible reactions that "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" might undergo. For example, the chlorination products of methyl 4-amino-2-hydroxy-benzoate were investigated, revealing various reactions including chlorination, reduction, and hydrolysis . These findings could suggest potential reactivity patterns for "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for their characterization and application. The papers describe the synthesis of authentic standards for the reductive-cleavage method, including the analysis of 1H NMR spectra and gas-liquid chromatography retention indices . These methods could be applied to "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" to determine its physical properties, such as boiling point, melting point, solubility, and chromatographic behavior.

Wissenschaftliche Forschungsanwendungen

Photopolymerization

Research on a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, similar in structure to Methyl 4-(1-acetylpiperidin-4-yl)benzoate, demonstrates its potential in photoinitiated polymerization processes. This compound showed promising results in nitroxide-mediated photopolymerization (NMP2), highlighting its utility in creating polymeric materials with controlled structures (Guillaneuf et al., 2010).

Pesticidal Effects

Studies on the pesticidal effects of benzoates, like Methyl benzoate, show that they can be safely used for pest control without significant detrimental effects on beneficial insects such as the predatory bug Nesidiocoris tenuis. This suggests a potential application for Methyl 4-(1-acetylpiperidin-4-yl)benzoate in integrated pest management strategies (Mostafiz et al., 2020).

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity revealed that certain derivatives exhibit potent inhibition of AChE. This finding suggests applications in the development of therapeutics for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Phase-Transfer Catalysis

Research into the kinetics of synthesizing 4-acetylphenyl benzoate through phase-transfer catalysis provides insights into the efficiency of certain benzoate derivatives in synthetic chemistry, particularly in facilitating reactions under mild conditions (Huang & Yang, 2005).

Carbohydrate Analysis

The synthesis of partially methylated and acetylated or benzoylated ribitol isomers aids in the analysis of ribofuranose-containing carbohydrates, highlighting the utility of benzoate derivatives in complex carbohydrate analysis and identification (Rozanas et al., 1995).

Pharmacological Applications

Investigations into compounds like N-(Dicyclohexyl)acetylpiperidine-4-benzylidene-4-carboxylic acid reveal their potential as pharmacological agents, particularly as 5 alpha-reductase inhibitors, highlighting the therapeutic applications of Methyl 4-(1-acetylpiperidin-4-yl)benzoate derivatives in conditions such as benign prostatic hyperplasia (Kang et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-(1-acetylpiperidin-4-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(17)16-9-7-13(8-10-16)12-3-5-14(6-4-12)15(18)19-2/h3-6,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBMLBJAHQQDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-acetylpiperidin-4-yl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)

![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)

![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)

![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)

![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)